molecular formula C8H13NO2 B11753850 Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate

Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B11753850
M. Wt: 155.19 g/mol
InChI Key: JMMJRILZEANEKT-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which imparts significant strain and reactivity. It is often used as a building block in organic synthesis and has applications in medicinal chemistry due to its structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free methodology has been developed for this purpose, which involves oxidative cyclopropanation under mild conditions. This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the transition-metal-free oxidative cyclopropanation method mentioned above could be adapted for larger-scale production due to its efficiency and sustainability .

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with molecular targets through its strained bicyclic structure. This strain allows the compound to participate in various chemical reactions, leading to the formation of different products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

Comparison: Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This imparts significant strain and reactivity, making it a valuable building block in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-4-6(8)2-3-9-5-8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMJRILZEANEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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